molecular formula C24H20N+ B14647887 N,N,N-Triphenylanilinium CAS No. 47409-78-9

N,N,N-Triphenylanilinium

Cat. No.: B14647887
CAS No.: 47409-78-9
M. Wt: 322.4 g/mol
InChI Key: CZMILNXHOAKSBR-UHFFFAOYSA-N
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Description

N,N,N-Triphenylanilinium is an organic compound provided as a high-purity reagent for research applications. This compound belongs to the triarylamine family, a class of materials where a central nitrogen atom is bonded to three aromatic rings. This structure is characterized by significant electron-donating capability due to the delocalization of the nitrogen lone pair across the aromatic system, which prevents nitrogen protonation and confers non-basic properties . The molecular geometry is typically propeller-shaped, with the phenyl rings twisted out of the plane defined by the nitrogen atom to minimize steric hindrance . Researchers value triarylamine derivatives like this compound for their excellent electrical conductivity and hole-transport properties . These characteristics make them highly useful in the development of advanced organic electronic devices. Potential research applications include serving as a core component in Organic Light-Emitting Diodes (OLEDs), where such materials act as efficient hole-transport layers . Furthermore, structurally similar compounds have been investigated for use as chemical tracers in enhanced oil recovery to understand fluid dynamics in reservoirs , and as building blocks for push-pull chromophores in non-linear optics research . The mechanism of action in electronic applications primarily involves the compound's ability to readily donate electrons and transport positive charge (holes), facilitating efficient light emission and charge transport in multilayer device architectures . This product is labeled "For Research Use Only" (RUO). It is intended solely for use in laboratory research and is not intended for use in diagnostic procedures, clinical use, or in humans. This product must not be used for any commercial or personal applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47409-78-9

Molecular Formula

C24H20N+

Molecular Weight

322.4 g/mol

IUPAC Name

tetraphenylazanium

InChI

InChI=1S/C24H20N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1

InChI Key

CZMILNXHOAKSBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Advanced Synthesis Strategies

Precursor Chemistry and Starting Materials

The synthesis of N,N,N-triphenylanilinium logically proceeds from advanced aniline (B41778) precursors, primarily 2,4,6-triphenylaniline (B1203508) . orgsyn.orgunibo.itvulcanchem.com This substituted aniline serves as a key building block, already containing three of the four necessary phenyl groups. The synthesis of 2,4,6-triphenylaniline itself can be achieved through the reduction of 2,4,6-triphenylnitrobenzene. orgsyn.org This reduction is typically performed using catalysts like Raney nickel under a hydrogen atmosphere. orgsyn.org

Another significant precursor is triphenylamine (B166846) . The challenge lies in adding the fourth phenyl group to the nitrogen atom, which is sterically hindered and a weak nucleophile due to the delocalization of its lone pair of electrons across the three attached phenyl rings. rsc.org A recently successful synthesis utilized a triphenylamine derivative specifically designed with bulky tert-butyl groups to facilitate a radical coupling reaction to form the tetraphenylammonium cation. rsc.orgkanazawa-u.ac.jp

Coupling Reactions for this compound Synthesis

Cross-coupling reactions are fundamental in forming the carbon-carbon bonds necessary to build the polyphenyl framework of the precursors.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl groups. wikipedia.org It typically involves the reaction of an organoboron species, such as an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is instrumental in synthesizing the 2,4,6-triphenylaniline precursor from mono-, di-, or tribromoanilines and phenylboronic acid. researchgate.netmdpi.com For instance, 2,4,6-tribromoaniline (B120722) can be coupled with phenylboronic acid using a palladium acetate (B1210297) catalyst to form 2,4,6-triphenylaniline. researchgate.net The versatility, mild conditions, and commercial availability of reactants make Suzuki coupling a preferred method. nih.gov

Table 1: Representative Conditions for Suzuki Coupling in Substituted Aniline Synthesis

Component Example Role Source
Aryl Halide 2,4,6-Tribromoaniline Substrate researchgate.net
Boronic Acid Phenylboronic Acid Coupling Partner researchgate.netmdpi.com
Catalyst Pd(OAc)₂, Pd(dppf)Cl₂ Catalyzes C-C bond formation researchgate.netmdpi.com
Base K₂CO₃, Et₃N Activates boronic acid researchgate.netmdpi.com
Solvent Aqueous DMF, Dioxane/H₂O Reaction Medium nih.govresearchgate.net

The Stille reaction provides an alternative route for C-C bond formation by coupling an organotin compound (organostannane) with an organohalide, catalyzed by palladium. nih.govlibretexts.org This method is noted for the air and moisture stability of the organotin reagents. libretexts.org A significant development is the nickel-catalyzed Stille cross-coupling of quaternary ammonium (B1175870) salts, which proceeds via C–N bond cleavage. nih.govresearchgate.net This allows for the direct transformation of aromatic amines or their quaternary ammonium derivatives into multi-aromatic compounds, which is highly relevant for constructing the tetraphenyl skeleton. nih.gov For example, an aryltrimethylammonium salt can react with an arylstannane in the presence of a nickel catalyst to form a biaryl product. nih.gov

Table 2: Representative Conditions for Stille Coupling

Component Example Role Source
Substrate Aryl-trimethylammonium salt Electrophile (via C-N cleavage) nih.gov
Organostannane Arylstannane (e.g., ArSnMe₃) Nucleophilic Coupling Partner nih.gov
Catalyst Ni(cod)₂, Pd(PPh₃)₄ Catalyzes C-C bond formation nih.govlibretexts.org
Ligand Imidazole ligand Stabilizes and activates catalyst nih.gov
Solvent Toluene, Dioxane Reaction Medium nih.gov

Direct amination strategies focus on the formation of the C-N bond. organic-chemistry.org For a molecule like this compound, this could theoretically involve the arylation of triphenylamine. However, the low nucleophilicity of triphenylamine makes direct intermolecular N-arylation via traditional methods like nucleophilic aromatic substitution challenging. rsc.org More advanced methods, such as transition-metal-catalyzed amination of aryl halides (Buchwald-Hartwig amination), could be envisioned for building up the triphenylamine core from diphenylamine (B1679370) and a phenyl halide. scispace.com A successful, albeit low-yield, synthesis of the tetraphenylammonium cation was achieved via an intermolecular radical coupling reaction between a triarylammoniumyl radical cation and a phenyl radical. kanazawa-u.ac.jpresearchgate.net This approach bypasses the difficulties of nucleophilic attack by using highly reactive radical intermediates. kanazawa-u.ac.jp

Nucleophilic aromatic substitution (SNAr) is a potential pathway where a nucleophile replaces a leaving group on an aromatic ring. beilstein-journals.org For this to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups. beilstein-journals.org Synthesizing this compound via this method is difficult because triphenylamine is not a strong enough nucleophile to attack a typical aryl halide. rsc.org Conversely, an aniline anion would be a stronger nucleophile but is often too basic. The synthesis of related tetraarylphosphonium salts has been achieved using highly reactive aryne intermediates, which could be a potential, though complex, strategy for the analogous ammonium salts. researchgate.net

Reduction-Based Synthetic Routes

Reduction-based routes are crucial, particularly for preparing the aniline precursors. The synthesis of arylamines is commonly achieved through the reduction of a corresponding nitroarene. libretexts.org For instance, the synthesis of the key precursor 2,4,6-triphenylaniline starts from 2,4,6-triphenylnitrobenzene, which is then reduced. orgsyn.org This reduction can be carried out using various reagents, including catalytic hydrogenation (e.g., H₂ over platinum or Raney nickel) or chemical reductants like tin(II) chloride, iron, or zinc in an acidic medium. orgsyn.orglibretexts.org

A more advanced strategy is reductive amination, which directly couples nitroarenes with alkyl halides using an iron catalyst to form C-N bonds. scispace.com While typically used for alkylamines, this demonstrates a modern approach that combines the reduction of a nitro group and C-N bond formation in a single conceptual framework. scispace.comd-nb.info Another variation is reductive amination of aldehydes or ketones with ammonia (B1221849) or an amine in the presence of a reducing agent like NaBH₃CN or H₂/catalyst. libretexts.orgmasterorganicchemistry.com

Reduction of Nitro Compounds

The conversion of nitro-substituted aromatic compounds into their corresponding amines is a cornerstone for synthesizing functionalized triphenylamine derivatives. A prominent example is the reduction of tris(p-nitrophenyl)amine (TNPA) to produce tris(p-aminophenyl)amine (TAPA), a valuable tripodal building block. One effective method employs a homogenous silver nanoparticle (AgNPs) solution as an H-transfer catalyst with sodium borohydride (B1222165) (NaBH₄) serving as the hydrogen donor. ias.ac.in This green chemistry approach proceeds rapidly at ambient temperature. ias.ac.in Under optimal conditions, this process can achieve a reaction yield of approximately 98%. ias.ac.in

Another approach involves the use of transition metal catalysts. For instance, 4,4',4''-trinitro-triphenylamine can be reduced using a mixture of carbon monoxide and hydrogen in the presence of a ruthenium carbonyl catalyst, such as Ru₃(CO)₁₂. google.com This reaction is typically performed in a solvent like benzene (B151609) under high pressure and elevated temperature, leading to the corresponding triamine. google.com

Table 1: Catalytic Reduction of Nitro-Substituted Triphenylamines

Nitro Compound Catalyst System Reducing Agent(s) Temperature Yield Source
tris(p-nitrophenyl)amine Silver Nanoparticles (AgNPs) Sodium Borohydride (NaBH₄) Ambient ~98% ias.ac.in

Reduction of Imines

The reduction of imine (or Schiff base) linkages is another strategic route to complex amine structures based on the triphenylamine scaffold. This method is particularly useful in macrocycle synthesis. A Schiff base macrocycle with a rhomboid shape has been synthesized through a [2+2] cyclocondensation reaction between 4,4'-diformyl triphenylamine and (R,R)-1,2-diaminocyclohexane. lew.ro The resulting macrocyclic imine, or "rhombimine," contains four C=N double bonds. lew.ro

The subsequent reduction of these imine groups leads to a stable saturated macrocycle. The rhombimine derivative is treated with sodium borohydride (NaBH₄) in a mixture of THF and methanol (B129727) to reduce the imine linkages to amine groups, yielding the corresponding "rhombamine" macrocycle. lew.ro This transformation confirms the utility of imine reduction in creating complex, shape-persistent molecules incorporating the triphenylamine moiety. lew.ro

Polymeric and Derivative Synthesis

The unique electronic and structural properties of triphenylamine make it a prime candidate for incorporation into polymers and other advanced derivatives through a variety of synthetic strategies.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful technique for creating thin, conductive, and electroactive polymer films directly onto an electrode surface. Triphenylamine and its derivatives are excellent monomers for this process due to the stability of the radical cations formed upon oxidation. researchgate.net The oxidation of triphenylamine units creates radical cations that couple to form dimers and, ultimately, a polymer chain. researchgate.net

Various triphenylamine-based monomers have been designed for electropolymerization. For example, triphenylamine-appended anthracene (B1667546) derivatives have been polymerized via cyclic voltammetry to create electrochromic films that switch colors between brick red and dark blue with high contrast and fast response times. rsc.org Similarly, modifying triphenylamine-thiophene monomers with methyl groups can direct the polymerization to occur at specific positions, resulting in polymer electrodes with enhanced charge storage. rsc.org The process allows for easy tuning of film thickness by controlling the number of voltammetric scans. rsc.org

Table 2: Performance of Electrochemically Polymerized Triphenylamine-Based Films

Monomer System Polymer Film Color Change Coloration Efficiency Response Time Source
Triphenylamine-appended anthracene (p-2,6-TPAANT) p-2,6-TPAANT Brick Red ↔ Dark Blue 222 cm² C⁻¹ ~1.3 s rsc.org
Triphenylamine-appended anthracene (p-2,6-TPACNANT) p-2,6-TPACNANT Orange ↔ Dark Blue 200 cm² C⁻¹ ~1.2 s rsc.org

Friedel–Crafts Reactions for Porous Organic Polymers

Friedel–Crafts reactions provide a robust method for synthesizing highly crosslinked and porous organic polymers (POPs) using triphenylamine as a key building block. These materials are noted for their high thermal stability and large surface areas. mdpi.com A common approach is the FeCl₃-catalyzed Friedel–Crafts alkylation of aromatic monomers with an external crosslinker. mdpi.com

For example, hypercrosslinked porous organic polymers (HPPs) have been prepared through the Friedel-Crafts polymerization of 4-(5,6-diphenyl-1H-benzimidazol-2-yl)-triphenylamine with 1,4-bis(chloromethyl)benzene (B146612) as the crosslinker, yielding materials with BET surface areas up to 1000 m² g⁻¹. mdpi.com Another strategy involves the direct one-step oxidative polymerization of triphenylamine using anhydrous FeCl₃, which acts as both an oxidant and a Friedel-Crafts catalyst. symbiosisonlinepublishing.com This method has been used to produce a nanoporous polytriphenylamine with an exceptionally high surface area of about 1437 m²g⁻¹. symbiosisonlinepublishing.com

Table 3: Triphenylamine-Based Porous Organic Polymers via Friedel-Crafts Reactions

Polymer Name/Type Monomer(s) / Crosslinker Catalyst BET Surface Area Source
DPT-HPP 4-(5,6-diphenyl-1H-benzimidazol-2-yl)-triphenylamine / 1,4-bis(chloromethyl)benzene Anhydrous FeCl₃ Up to 1000 m² g⁻¹ mdpi.com
PPTPA-1 Triphenylamine Anhydrous FeCl₃ ~1437 m² g⁻¹ symbiosisonlinepublishing.com

Imidization Reactions with Sterically Demanding Substituents

Aromatic polyimides containing triphenylamine units are a class of high-performance polymers known for their thermal stability and electroactive properties. ntu.edu.tw These polymers are typically synthesized via a two-step method that involves the initial formation of a poly(amic acid) intermediate, followed by a chemical or thermal imidization (cyclodehydration) to form the final polyimide. ntu.edu.twmdpi.com

The introduction of sterically demanding or bulky substituents onto the triphenylamine core is a critical strategy to enhance the properties of these polyimides. mdpi.com Bulky groups, such as tert-butyl or multiple methyl groups, are incorporated to improve the solubility of the resulting polymers in common organic solvents. mdpi.comebrary.net Furthermore, placing these substituents at the para-positions of the phenyl rings (the electrochemically active sites) can hinder unwanted coupling reactions during oxidation, which leads to more stable radical cations and significantly improved electrochemical and electrochromic stability. mdpi.com For example, polyimides derived from 4,4'-diamino-2',4'',6''-trimethyltriphenylamine show excellent solubility and thermal stability. ntu.edu.tw

N-Alkylation and Bromination Strategies

Functionalization of the triphenylamine core through alkylation and bromination provides pathways to new derivatives with tailored properties.

N-Alkylation: The synthesis of N-alkylated triphenylamine derivatives is a key strategy for modifying the electronic properties and processability of TPA-based materials. For instance, monomers such as 4-methoxytriphenylamine (B1588709) and 4-n-butyltriphenylamine can be synthesized and subsequently polymerized via oxidative coupling. researchgate.net The synthesis of these monomers often involves the reaction of a substituted diphenylamine with an appropriate aryl halide. The resulting polymers, such as poly(4-n-butyltriphenylamine) (P-BTPA), demonstrate good solubility and stable film-forming capabilities. researchgate.net

Bromination: Bromination of the triphenylamine scaffold is a crucial functionalization step, typically achieved through electrophilic aromatic substitution. This reaction introduces bromine atoms onto the phenyl rings, which can serve as handles for further cross-coupling reactions or to directly modulate the material's properties. rsc.org A mild and selective method for monobromination of reactive aromatic compounds uses a combination of N-bromosuccinimide (NBS) and dimethylformamide (DMF). acs.org For triphenylamine, bromination often occurs at the para-positions of the phenyl rings. nih.gov This strategy has been used to create brominated triphenylamine derivatives that, when used as hole transport materials in OLEDs, exhibit hole mobilities an order of magnitude higher than their non-brominated counterparts. rsc.org

Vilsmeier–Haack Reaction and Knoevenagel Condensation in Derivative Synthesis

The Vilsmeier-Haack reaction serves as a powerful tool for the formylation of electron-rich aromatic compounds, a process that can be applied to precursors of this compound to introduce aldehyde functionalities. wikipedia.orgnumberanalytics.com This reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). numberanalytics.comslideshare.net The resulting aryl aldehydes are versatile intermediates that can undergo further transformations. For the synthesis of derivatives, an electron-rich arene, such as a substituted aniline, is required for the reaction to proceed effectively. wikipedia.org The mechanism involves the formation of the Vilsmeier reagent, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the arene. numberanalytics.comorganic-chemistry.org The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the final aldehyde or ketone. wikipedia.org

Following formylation, the Knoevenagel condensation offers a method for C-C bond formation, which is crucial for elaborating the structure of this compound derivatives. This reaction involves the condensation of the newly introduced aldehyde group with an active methylene (B1212753) compound in the presence of a base. bhu.ac.inorganic-chemistry.org The reaction is essentially a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step. sci-hub.se The choice of base, which can range from weak amines to stronger bases, can influence the reaction outcome. bhu.ac.in The products are typically α,β-unsaturated compounds, which can be valuable for creating more complex molecular architectures. organic-chemistry.org For instance, benzylidenemalononitrile (B1330407) derivatives are commonly synthesized through the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. bhu.ac.in Sequential reactions combining a Knoevenagel condensation with a subsequent cyclization can lead to the formation of indene (B144670) and benzofulvene derivatives. nih.gov

Table 1: Key Features of Vilsmeier-Haack and Knoevenagel Reactions in Derivative Synthesis

ReactionReagentsIntermediateProduct
Vilsmeier-Haack DMF, POCl₃, Electron-rich areneChloroiminium ion (Vilsmeier reagent)Aryl aldehyde/ketone
Knoevenagel Condensation Aldehyde/ketone, Active methylene compound, BaseEnol/Iminium ionα,β-unsaturated compound

Catalytic Systems in this compound Synthesis

The synthesis of the core this compound structure often relies on the formation of C-N bonds, for which transition-metal-catalyzed cross-coupling reactions are highly effective.

Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, are prominent in the synthesis of N-aryl compounds. organic-chemistry.org These reactions enable the coupling of an amine with an aryl halide or triflate. In the context of this compound synthesis, this could involve the reaction of triphenylamine with an appropriate aryl electrophile or the sequential arylation of aniline. A palladium catalyst, in conjunction with a suitable ligand (e.g., XPhos) and a base (e.g., K₃PO₄), facilitates the formation of the C-N bond. organic-chemistry.org Aryl triflates are often used as they are readily available from phenols. organic-chemistry.org Domino reactions that combine an intermolecular amination with an intramolecular direct arylation, catalyzed by palladium, can be used to construct complex N-heterocycles like carbazoles from anilines and dihaloarenes. organic-chemistry.org The direct synthesis of N-arylated carbazoles has been achieved through a palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org

Nickel-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium for C-N bond formation. nih.gov Nickel catalysts can be used in cross-coupling reactions to form N-N bonds, for example, in the synthesis of hydrazides. nih.gov For the synthesis of N-aryl compounds, nickel-catalyzed methods can be employed. For instance, a nickel-catalyzed carbonylative cyclization of 2-nitroalkynes and aryl iodides has been developed to produce N-benzoyl indoles. rsc.org Photochemically-driven, nickel-catalyzed N-arylation of sulfamides with aryl bromides has also been reported, proceeding at room temperature under visible light. chemrxiv.org These methods often exhibit broad substrate scope and functional group tolerance. organic-chemistry.org

Table 2: Comparison of Catalytic Systems

Catalyst SystemTypical PrecursorsKey Advantages
Palladium Aryl halides/triflates, AminesWell-established, high efficiency, good functional group tolerance
Nickel Aryl halides/pseudohalides, AminesCost-effective, can catalyze challenging couplings

Mechanistic Insights into Synthetic Pathways

Understanding the mechanisms of the synthetic reactions is crucial for optimizing conditions and expanding their scope.

Strong bases play a critical role in many of the synthetic steps leading to this compound and its derivatives. numberanalytics.com In amination reactions like the Buchwald-Hartwig coupling, a strong base is required to deprotonate the amine, forming the active nucleophile. organic-chemistry.org The choice of base can significantly impact the reaction rate and yield. researchgate.net Strong bases are characterized by their complete dissociation in solution. numberanalytics.com In imidization reactions, which can be involved in the synthesis of certain derivatives, a strong base can facilitate the cyclization of an amic acid intermediate. ajchem-a.com The strength of the base must be carefully selected to promote the desired reaction without causing unwanted side reactions. researchgate.net The push-pull effect in certain nitrogen bases can lead to exceptionally strong basicity in the gas phase. mdpi.com

In certain synthetic transformations, particularly those involving the activation of carboxylic acids or their derivatives in the presence of amines, the formation of transient intermediates such as isoimides has been proposed. researchgate.net An isoimide (B1223178) is an isomer of an imide and can be more reactive. researchgate.net For example, in reactions involving the coupling of a carboxylic acid and an amine mediated by a carbodiimide, an O-acylisourea intermediate is formed, which can then be attacked by the amine. In related chemistry, isoimide intermediates can be generated and trapped by nucleophiles to form new amide bonds. researchgate.net The rearrangement of an isoimide to the more stable imide is a known process. researchgate.net The potential for isoimide formation should be considered when designing synthetic routes, as their reactivity can be harnessed or may lead to undesired byproducts.

Advanced Spectroscopic and Computational Elucidation of Electronic Structure

Theoretical Frameworks and Computational Methodologies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of complex molecules like N,N,N-Triphenylanilinium, also known as the tetraphenylammonium cation (Ph₄N⁺). Recent theoretical investigations have successfully employed DFT methods to model its properties bohrium.com. Calculations are frequently performed using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and the 6-31G(d,p) basis set to provide a reliable balance between accuracy and computational cost for geometry optimization and electronic property prediction bohrium.com. The performance of DFT methods like B3LYP is often benchmarked against other functionals and even the less computationally demanding Hartree-Fock method, with B3LYP consistently providing well-reproduced results for molecular geometries in different oxidation states nih.gov.

Theoretical geometry optimization of the this compound cation reveals significant steric hindrance due to the four phenyl groups bonded to the central nitrogen atom bohrium.comnih.gov. The structure adopts a conformation with S₄-like symmetry, a finding that aligns with experimental results from single-crystal X-ray diffraction nih.gov. The N–C(sp²) bond length between the central nitrogen and the phenyl carbons is calculated to be approximately 1.529 ± 0.003 Å nih.gov. This sterically crowded arrangement is considered a primary reason for the historical difficulty in synthesizing this cation bohrium.comresearchgate.net.

Computed electronic excitation energies, which correspond to UV-visible absorption spectra, are determined using Time-Dependent DFT (TD-DFT) nih.govsapub.org. These calculations help predict the wavelengths at which the molecule absorbs light, arising from transitions between molecular orbitals (e.g., π → π∗ transitions) sapub.orgscirp.org. For the this compound cation, the electronic transitions provide insight into how the π-systems of the four phenyl rings interact through the central tetrahedral nitrogen atom bohrium.com.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties youtube.com. The energy difference between these orbitals is known as the HOMO-LUMO gap, a key indicator of molecular stability and electrical transport properties sapub.orgresearchgate.net. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive sapub.org.

For the this compound cation, DFT calculations have been used to determine the energies of these orbitals bohrium.com. The low HOMO-LUMO gap calculated for this and related tetraphenyl compounds suggests potential for applications in nonlinear optics bohrium.com.

Calculated Frontier Orbital Energies for this compound Cation bohrium.com
OrbitalEnergy (eV)
HOMO-10.31
LUMO-6.01
HOMO-LUMO Gap (ΔE)4.30

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactivity of a molecule nih.gov. The MEP illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge nih.gov. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack nih.gov.

To quantify the distribution of electronic charge among the atoms within a molecule, methods like Natural Bond Orbital (NBO) analysis are employed. This analysis provides "natural charges" on each atom, offering a more chemically intuitive picture than other methods. For quaternary ammonium (B1175870) salts, it is a common convention to place the formal +1 charge on the nitrogen atom. However, computational analyses consistently show this to be inaccurate inorgchemres.org.

In tetraalkylammonium ions, the central nitrogen atom is found to be negatively charged due to its high electronegativity, with the positive charge delocalized across the surrounding carbon and, particularly, hydrogen atoms inorgchemres.org. For this compound, NBO analysis would similarly be expected to show a negative charge on the nitrogen and a distribution of the positive charge across the phenyl rings. This delocalization is a result of polarization through the sigma bond framework inorgchemres.org.

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. These fundamental properties are key indicators of a molecule's ability to participate in redox reactions. They can be estimated from the energies of the frontier molecular orbitals based on Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO) bohrium.com.

DFT calculations provide values for these properties for the this compound cation. These computed values are essential for understanding its electrochemical behavior and stability as a cation bohrium.comnih.gov.

Calculated Electronic Properties for this compound Cation bohrium.com
PropertyValue (eV)
Ionization Potential (IP)10.31
Electron Affinity (EA)6.01

Density Functional Theory (DFT) Calculations

Spin-Density Calculations for Radical Speciesedp-open.org

The radical cation of triphenylamine (B166846), this compound, possesses a single unpaired electron, making the analysis of its spin density distribution crucial for understanding its electronic structure and reactivity. Computational studies using spin-unrestricted Kohn-Sham Density Functional Theory (DFT) reveal significant insights into the localization of this unpaired electron. nih.gov

Calculations show that the spin density (ρ) is not confined to a single atom but is delocalized across the central triphenylamine framework. A substantial portion of the spin density is localized on the central nitrogen atom. nih.gov The delocalization extends to the phenyl rings, with notable density on the carbon atoms at the ortho- and para-positions relative to the nitrogen atom. nih.gov For instance, in a sterically shielded triphenylamine radical cation, DFT calculations (UωB97X-D/def2-TZVP) determined the spin density to be approximately 0.37 on the nitrogen center, 0.09 on the ortho-carbons, and 0.11 on the para-carbons. nih.gov This distribution is critical as it indicates the most probable sites for radical-involved reactions and influences the molecule's magnetic properties. nih.govmdpi.com The planarization of the triphenylamine core can further enhance the delocalization of the radical across the π-system, contributing to the stability of the radical cation. dr-dral.com

Atomic PositionCalculated Spin Density (ρ)
Nitrogen Center0.37
Ortho-Carbons0.09
Para-Carbons0.11

Time-Dependent Density Functional Theory (TDDFT) for Excited Statesedp-open.orgmdpi.com

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for investigating the electronic excited states of molecules like this compound. It allows for the simulation of various spectroscopic properties, providing a theoretical basis for interpreting experimental data. mdpi.comacs.org

TDDFT is widely used to simulate the UV-Vis absorption spectra of the this compound radical cation. dr-dral.com These simulations calculate the vertical excitation energies, which correspond to electronic transitions from the ground state to excited states without any change in molecular geometry. For the triphenylamine radical cation, TDDFT simulations successfully reproduce the experimentally observed absorption bands. nih.gov For example, upon oxidation of a neutral triphenylamine species, new absorption bands emerge in the visible and near-infrared regions. Theoretical simulations for a shielded radical cation predicted characteristic bands at 369 nm and 670 nm, which were in excellent agreement with spectroelectrochemical measurements. nih.gov Analysis of the computed transitions reveals that the lowest energy absorption bands are primarily localized on the central triphenylamine core, which is a key factor in the photophysical properties and stability of the cation. dr-dral.com

SpeciesSimulated Absorption Bands (nm)Associated Electronic Transitions
This compound Radical Cation369Localized on triphenylamine core
This compound Radical Cation670Localized on triphenylamine core

TDDFT can also be employed to simulate fluorescence or emission spectra. This is achieved by first optimizing the geometry of the first singlet excited state (S1). The emission energy is then calculated as the vertical transition from this optimized excited-state geometry back to the ground state (S0). mdpi.com For triphenylamine derivatives, which are known for their fluorescence properties, TDDFT calculations can predict the emission wavelengths and explain phenomena such as aggregation-induced emission (AIE). edp-open.orgedp-open.orgnih.gov For example, in studies of triphenylamine salicylaldehyde (B1680747) derivatives, the TD-BMK/6-31G(d,p) method was used to calculate emission spectra, showing good agreement with experimental values and explaining the large Stokes' shifts observed. nih.gov These simulations are crucial for designing new materials with specific emissive properties for applications like organic light-emitting diodes (OLEDs). mdpi.com

A key parameter obtained from TDDFT calculations is the lowest excitation energy, which corresponds to the transition from the ground state to the first excited state (S0 → S1). This energy is fundamental in determining the color and photophysical behavior of a compound. For the this compound radical cation, the lowest energy electronic transition corresponds to the absorption band at the longest wavelength (e.g., 670 nm). nih.gov The accuracy of this prediction is highly dependent on the choice of the functional and basis set used in the TDDFT calculation. mdpi.com These calculations confirm that the low-energy excited states are primarily localized on the triphenylamine core, which is essential for understanding the molecule's role in optoelectronic applications. dr-dral.com

Marcus Electron Transfer Theory for Charge Carrier Mobilitymdpi.com

The rate of charge transfer (k) is primarily governed by two key parameters: the internal reorganization energy (λ) and the electronic coupling (also known as the transfer integral, J). rsc.org

Reorganization Energy (λ): This is the energy required for a molecule to change its geometry from its neutral-state equilibrium to its ion-state equilibrium geometry, and vice versa, without the charge actually being transferred. nih.govresearchgate.net A lower reorganization energy facilitates faster charge transfer. For triphenylamine, the reorganization energy for hole transport (λh) has been calculated using DFT (B3LYP/6-31G*) to be approximately 0.20 eV, which is considered a relatively low value conducive to efficient hole transport. researchgate.net

Electronic Coupling (J): This term quantifies the electronic interaction between adjacent molecules in the charged state. It is highly sensitive to the intermolecular distance and orientation. rsc.org

By computing these parameters for different molecular arrangements (e.g., from crystalline or amorphous morphologies), it is possible to estimate the hole mobility. rsc.org Computational studies combining DFT with molecular dynamics have successfully predicted hole mobilities for various triphenylamine derivatives that are in good agreement with experimental values, often in the range of 10⁻² cm² V⁻¹ s⁻¹. rsc.org

Compound/DerivativeParameterCalculated Value (eV)Computational Method
Triphenylamine (TPA)Reorganization Energy (λh)~0.20DFT B3LYP/6-31G*
TPA Derivatives (General)Reorganization Energy (λh)0.15 - 0.41DFT

Continuum Solvation Models (e.g., Polarizable Continuum Model)edp-open.orgmdpi.com

Computational studies of molecules are often performed in the gas phase, but experimental measurements are typically conducted in a solvent. To bridge this gap and improve the accuracy of theoretical predictions, continuum solvation models are employed. The Polarizable Continuum Model (PCM) is one of the most widely used methods. mdpi.com

In PCM, the solvent is not treated as individual molecules but as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated self-consistently with the quantum mechanical calculation of the solute's electronic structure. This approach effectively accounts for the bulk electrostatic effects of the solvent on the solute's properties, such as its geometry, electronic energy levels, and excitation energies. mdpi.com The use of PCM is standard practice in high-level DFT and TDDFT calculations on triphenylamine derivatives to simulate their properties in solution, leading to better agreement between theoretical spectra and experimental results. edp-open.org

The electronic properties of this compound and its derivatives are of significant interest due to their applications in organic electronics and as model systems for studying charge transfer and delocalization. Advanced spectroscopic techniques, in conjunction with computational methods, provide a deep understanding of their molecular orbital energy levels, electronic transitions, and the distribution of electron density.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the binding energies of electrons in a molecule, providing direct insight into the electronic structure.

Valence level PES probes the energies of the molecular orbitals. In studies of thin films of N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPD), a related compound, the highest occupied molecular orbital (HOMO) was determined to have a binding energy of 5.4 eV. This HOMO level is crucial for determining the hole-injection barrier in organic electronic devices. The electronic structure of the parent compound, triphenylamine (TPA), shows that the HOMO is primarily derived from the nitrogen lone-pair electrons, which are significantly delocalized into the phenyl rings. This delocalization is a key factor in the stability and electronic properties of its derivatives.

Core level PES, often referred to as X-ray Photoelectron Spectroscopy (XPS), provides information on the elemental composition and the chemical environment of atoms. The C 1s core level spectrum of triphenylamine-based molecules can be resolved into distinct peaks. For instance, in poly(triphenylamine), the main C 1s peak at a binding energy of 285.0 eV is attributed to the C-C and C-H bonds in the phenyl rings. A shoulder at a higher binding energy of 286.2 eV corresponds to the carbon atoms directly bonded to the nitrogen (C-N), reflecting the electron-withdrawing nature of the nitrogen atom.

Table 1: C 1s Core Level Binding Energies for Poly(triphenylamine)

AssignmentBinding Energy (eV)
C-C, C-H285.0
C-N286.2

Near Edge X-ray Absorption Spectroscopy (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is used to study the unoccupied electronic states (e.g., the lowest unoccupied molecular orbital, LUMO). By exciting a core electron (e.g., from the N 1s level) to an unoccupied molecular orbital, one can map the partial density of states of the LUMO. In studies of triphenylamine monolayers on surfaces, the N K-edge NEXAFS spectrum reveals sharp resonances corresponding to transitions from the N 1s orbital to various π* unoccupied orbitals. The orientation dependence of these resonances can also provide information about the molecular orientation on the substrate.

Electron Spin Resonance (ESR) Spectroscopy for Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radical cations. The radical cation of triphenylamine, which can be considered a form of this compound, has been extensively studied. The ESR spectrum provides the g-factor and hyperfine coupling constants (hfc), which give detailed information about the distribution of the unpaired electron's spin density. For the triphenylamine radical cation (TPA•+), the g-factor is typically measured to be around 2.0031. The hyperfine structure arises from the interaction of the unpaired electron with the ¹⁴N nucleus and the protons on the phenyl rings. The ¹⁴N hyperfine coupling constant is a direct measure of the spin density on the nitrogen atom.

Table 2: ESR Parameters for Triphenylamine Radical Cation (TPA•+)

ParameterValue
g-factor~2.0031
¹⁴N Hyperfine CouplingVaries with environment

UV Absorption Spectroscopy of Anilinium Derivatives

UV-Visible absorption spectroscopy probes the electronic transitions between molecular orbitals. The neutral triphenylamine molecule typically shows strong absorption bands in the UV region, corresponding to π-π* transitions within the delocalized aromatic system. Upon one-electron oxidation to form the stable radical cation, this compound ([TPA]•+), new, distinct absorption bands appear at longer wavelengths, often in the visible and near-infrared (NIR) regions. For example, the TPA radical cation exhibits a characteristic absorption band at approximately 649 nm. The appearance of these new bands is a hallmark of radical formation and is associated with electronic transitions involving the singly occupied molecular orbital (SOMO).

Table 3: UV-Vis Absorption Maxima for Triphenylamine and its Radical Cation

SpeciesAbsorption Maximum (λmax)
Triphenylamine (TPA)UV region
TPA Radical Cation ([TPA]•+)~649 nm

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of materials in their native solid form. preprints.orgnih.gov It is particularly valuable for analyzing insoluble polymers, crystalline materials, and other samples where solution-state NMR is not feasible. preprints.org For this compound, ¹³C and ¹⁵N ssNMR would be the primary methods for structural confirmation and analysis of the local electronic environment.

Detailed experimental ssNMR data specifically for the this compound cation are not widely reported in the surveyed literature. However, the principles of the technique allow for clear predictions of the expected spectral features. The key to its characterization would be the ¹⁵N NMR spectrum. The nitrogen atom in this compound is quaternary and carries a formal positive charge, which would significantly influence its chemical shift compared to its neutral precursor, triphenylamine.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to improve spectral resolution by averaging out anisotropic interactions present in the solid state. preprints.org The resulting spectrum would provide information on the number of chemically distinct nitrogen or carbon sites and their electronic environments. For instance, the ¹³C spectrum would resolve the signals for the different carbon atoms within the phenyl rings, and their shifts would be subtly affected by the delocalization of the positive charge from the nitrogen center.

Table 1: Predicted Solid-State NMR Chemical Shifts for this compound Note: This table is predictive, based on typical shifts for related structures, as specific experimental data for this compound was not found in the reviewed literature. Chemical shifts are referenced to standard materials.

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹⁵NQuaternary Anilinium (N⁺)50 - 70Expected to be significantly downfield from the neutral amine precursor due to the positive charge.
¹³CC-N (ipso-carbon)140 - 150Deshielded due to direct attachment to the positively charged nitrogen.
¹³CAromatic C-H (ortho, meta)125 - 135Multiple signals expected, with shifts influenced by proximity to the charged center.
¹³CAromatic C-H (para)120 - 130Potentially distinct from ortho/meta carbons due to resonance effects.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is a fundamental technique used to identify functional groups and confirm molecular structures by measuring the absorption of infrared radiation by a sample's vibrational modes. While specific FTIR spectra for the this compound cation are not detailed in the available literature, analysis of its neutral precursor, triphenylamine, provides a strong basis for predicting its characteristic spectral features.

A combined experimental and theoretical study of triphenylamine identified its key vibrational bands. researchgate.net The formation of the anilinium cation involves the removal of an electron, leading to significant changes in the electronic structure, which in turn alters the bond strengths and vibrational frequencies. The most pronounced changes would be expected for vibrations involving the central nitrogen atom and the aromatic rings. Specifically, the C-N stretching vibrations would be significantly affected. The increased positive charge character on the nitrogen atom in this compound would likely strengthen and shift the C-N stretching bands to higher wavenumbers compared to neutral triphenylamine. Vibrations of the phenyl rings would also be altered, reflecting the delocalization of the positive charge throughout the π-system. acs.orgresearchgate.net

Table 2: Key FTIR Vibrational Modes for Triphenylamine (Precursor) Data sourced from theoretical and matrix-isolation FTIR studies of neutral triphenylamine. researchgate.net

Wavenumber (cm⁻¹)AssignmentDescription
~1590C=C StretchAromatic ring stretching vibrations.
~1490C=C StretchAromatic ring stretching, often one of the strongest bands.
~1280C-N StretchStretching vibration of the bonds between the phenyl carbons and the central nitrogen.
~750C-H BendOut-of-plane bending of C-H bonds on the monosubstituted phenyl rings.
~695C-H BendOut-of-plane C-H bending vibration, also characteristic of the triphenylamine structure. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. azom.com The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS would be instrumental in confirming the chemical state of the nitrogen atom. The binding energy of a core electron is sensitive to the local chemical environment of the atom. A positive charge on an atom results in a higher binding energy for its core electrons because more energy is required to remove an electron from a positively charged ion.

Therefore, the N 1s binding energy for the quaternary nitrogen in this compound is expected to be significantly higher than that of the neutral nitrogen in triphenylamine. While direct XPS data for this compound is scarce, studies on various nitrogen-containing compounds show a clear trend where positively charged nitrogen species (like quaternary ammonium or pyridinium) exhibit N 1s binding energies that are typically 1-3 eV higher than their neutral amine counterparts. tudelft.nlnih.gov This shift provides a clear diagnostic marker for the formation of the anilinium cation.

Table 3: Typical N 1s Binding Energies for Different Nitrogen Species This table presents a generalized comparison to illustrate the expected shift for the anilinium cation, as specific experimental data for this compound was not found.

Nitrogen SpeciesTypical N 1s Binding Energy (eV)Notes
Neutral Amine (-NH₂)399.0 - 400.5Representative of neutral amine or imine nitrogen. tudelft.nl
Pyrrolic Nitrogen~400.3Nitrogen in a five-membered ring, contributing to the aromatic system.
Pyridinic Nitrogen~398.5Nitrogen in a six-membered ring, contributing one p-electron to the π-system.
Quaternary/Protonated Nitrogen (N⁺)401.0 - 403.0The positive charge significantly increases the binding energy of the core electrons. The N 1s peak for this compound is expected in this range.

Reactivity and Reaction Mechanism Investigations

Electrochemical Reactivity Studies

The electrochemical reactivity of N,N,N-triphenylanilinium and its derivatives is characterized by their redox chemistry, which can be effectively probed using techniques like cyclic voltammetry. The electron-donating nature of the triphenylamine (B166846) core plays a pivotal role in determining the redox potentials and the stability of the resulting radical cation.

The redox chemistry of triphenylamine and its derivatives is dominated by oxidation processes centered on the nitrogen atom.

Triphenylamine (TPA) and its derivatives undergo a reversible one-electron oxidation to form a stable radical cation, this compound. researchgate.netresearchgate.net This process is readily observed in cyclic voltammetry as a reversible redox wave. researchgate.net The stability of this radical cation is a key feature of triphenylamine chemistry and is attributed to the delocalization of the positive charge and the unpaired electron over the three phenyl rings. researchgate.net The propeller-like geometry of the TPA unit contributes to its easy oxidizability and its ability to transport positive charges efficiently. researchgate.net

The reversible nature of this oxidation is a fundamental property that underpins the use of triphenylamine derivatives as hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices. The stability of the this compound cation can be further enhanced by structural modifications, such as steric shielding, which can prevent degradation reactions.

The primary reaction pathway for the this compound radical cation, particularly in the absence of steric hindrance, is a dimerization reaction. Two radical cations couple to form N,N,N',N'-tetraphenylbenzidine. researchgate.netresearchgate.net This coupling typically occurs at the para-positions of the phenyl rings. researchgate.net This dimerization is a fast follow-up chemical reaction to the initial electrochemical oxidation.

The electrochemical reduction of the this compound cation itself is observed in the reverse scan of a cyclic voltammogram, where it gains an electron to regenerate the neutral triphenylamine molecule. This reversibility is a hallmark of the electrochemical behavior of many triphenylamine derivatives.

Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical behavior of triphenylamine and its derivatives. A typical cyclic voltammogram of triphenylamine shows a reversible oxidation peak corresponding to the formation of the this compound radical cation. researchgate.net The separation between the anodic and cathodic peak potentials provides information about the kinetics of the electron transfer process.

For unsubstituted triphenylamine, the anodic oxidation pathway leads to the formation of the highly reactive triphenylaminium cation radicals. These radicals can then undergo coupling reactions. researchgate.net The CV of triphenylamine derivatives can reveal the influence of substituents on the redox potentials and the stability of the radical cations. For instance, derivatives with electron-donating groups will exhibit lower oxidation potentials, while those with electron-withdrawing groups will have higher oxidation potentials.

The electron-donating character of substituents on the phenyl rings of triphenylamine has a significant impact on its redox potentials. Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the nitrogen atom, making the molecule easier to oxidize. This results in a cathodic shift (a shift to less positive potentials) of the oxidation potential. researchgate.net

Conversely, electron-withdrawing groups, such as cyano (-CN) or fluoro (-F), decrease the electron density on the nitrogen atom, making the molecule more difficult to oxidize. This leads to an anodic shift (a shift to more positive potentials) of the oxidation potential. This predictable trend allows for the fine-tuning of the redox properties of triphenylamine derivatives for specific applications.

CompoundSubstituentE⁰ (V vs. Fc/Fc⁺)
Tris(4-methoxyphenyl)amine-OCH₃ (electron-donating)0.33
Tris(4-methylphenyl)amine-CH₃ (electron-donating)-
Triphenylamine-H (unsubstituted)-
Tris(4-fluorophenyl)amine-F (electron-withdrawing)-
Tris(4-cyanophenyl)amine-CN (electron-withdrawing)-

The electrochemical formation of azo compounds typically proceeds through the reduction of nitroaromatics or the oxidative coupling of primary or secondary aromatic amines. mdpi.compreprints.org For instance, aniline (B41778) derivatives can undergo oxidative coupling to form the corresponding azo compounds. mdpi.com However, in the case of this compound, which is derived from a tertiary amine (triphenylamine), the formation of azo compounds via an electrochemical pathway is not a characteristic reaction. The reactivity of the triphenylaminium radical cation is dominated by the dimerization to form benzidine derivatives, as previously discussed. researchgate.netresearchgate.net The nitrogen atom in triphenylamine is fully substituted with phenyl groups, which prevents the typical coupling reactions that lead to the formation of an N=N double bond seen with primary and secondary anilines.

Electrochemical Polymerization Mechanisms

The electrochemical polymerization of TPA and its derivatives is a direct extension of the oxidative coupling mechanism described previously. mdpi.comresearchgate.net This process allows for the generation of thin, electroactive polymer films directly onto an electrode surface. nih.govnih.gov The polymerization proceeds through a step-growth mechanism involving repeated oxidative coupling reactions.

The established mechanism for electropolymerization is as follows:

Initiation: As with dimerization, the process begins with the electrochemical oxidation of TPA monomers at the electrode surface to form radical cations. researchgate.netmdpi.com

Propagation: A monomer radical cation couples with another, primarily through a para-position C-C linkage, to form a TPB dimer after deprotonation. researchgate.net This dimer, still on or near the electrode surface, is immediately oxidized to its radical cation. This oxidized dimer can then react with another monomer radical cation, extending the chain. The process continues, with oligomers coupling with monomer radical cations, leading to the growth of a polymer chain. researchgate.net It has been noted that the tendency for coupling between a charged oligomer and a neutral monomer decreases as the chain length grows. researchgate.net

Termination: The polymerization process ceases when the polymer film becomes too thick or resistive, preventing further electron transfer from monomers to the electrode, or when the reactive sites become sterically hindered.

This method has been successfully used to create a variety of poly(triphenylamine)-based materials with applications in electrochromic devices and as hole-transporting layers. mdpi.comnih.gov

Photochemical and Photophysical Processes

The photophysics and photochemistry of the triphenylamine moiety are dominated by its strong electron-donating character, which facilitates photoinduced processes involving excited states and charge separation. nih.gov

Photoinduced Charge Transfer and Excited States

In molecular systems where TPA acts as an electron donor (D) linked to an electron acceptor (A), photoinduced charge transfer (PCT) is a key process. nih.govmdpi.com Upon absorption of light, the TPA-containing molecule is promoted to an electronically excited state. From this state, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the TPA donor, to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.comacs.org

This transfer results in the formation of a charge-separated (CS) state, consisting of the TPA radical cation (TPA•+) and the acceptor radical anion (A•−). nih.govacs.org The dynamics of this process occur on an ultrafast timescale, often in the picosecond range. acs.org

Two primary pathways for this process have been identified: acs.org

Direct Charge Separation: If the TPA derivative and an acceptor (such as a solvent molecule) are favorably oriented upon photoexcitation, electron transfer can occur directly, leading to immediate formation of the TPA radical cation. acs.org

Relaxation and Charge Transfer: If the initial orientation is not optimal, the molecule first relaxes to the lowest singlet excited state (S₁). From this state, electron transfer occurs within a few picoseconds to form a charge-transfer complex, where the radical ions remain in close proximity. acs.org

The properties of the excited states, such as fluorescence quantum yields and triplet state lifetimes, have been extensively characterized for various TPA derivatives. acs.orgnih.gov These properties are crucial for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.

Compound FamilyAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)Triplet Lifetime (μs)
TPA-Benzimidazole Derivatives350-365400-4900.70-0.851.5-3.0
TPA-Benzothiazole Sensitizers390-410580-620Not specifiedNot specified
TPA-Fullerene ConjugatesNot specifiedNot specifiedNot specifiedCharge-separated state lifetime up to 158 ns

Note: Data compiled from studies on various TPA derivatives and will vary based on specific molecular structure and solvent. nih.govacs.orgunige.ch

Radical Generation and Characterization

The triphenylaminium radical cation (TPA•+) is the primary radical species generated from TPA. ccspublishing.org.cn It can be produced through chemical oxidation, electrochemical oxidation, or photoinduced electron transfer. ccspublishing.org.cnacs.org Due to the delocalization of the unpaired electron and positive charge over the nitrogen atom and the three phenyl rings, the TPA•+ radical cation is relatively stable. dr-dral.com

Its characterization is well-documented:

UV-Vis Spectroscopy: The TPA radical cation exhibits characteristic absorption bands in the visible and near-infrared regions, which are distinct from the neutral TPA molecule. For example, upon electrochemical oxidation, new absorption bands appear around 485 nm and 670 nm. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: As a radical species, it is ESR active. The spectrum can provide information about the distribution of the unpaired electron within the molecule. researchgate.net

Strategies to enhance the stability of the TPA radical cation include planarizing the TPA core to improve delocalization and introducing bulky substituents at the para-positions to prevent dimerization. dr-dral.com

While TPA does not directly form a classic nitroxide radical (R₂N-O•), radical species involving nitrogen can be generated through its reaction with nitrogen dioxide (NO₂). researchgate.net This reaction proceeds through an initial electron transfer from the TPA nitrogen atom to dimers of NO₂, forming the TPA radical cation. researchgate.net

Subsequent reactions involving this radical cation and NO₂ radicals can lead to more complex radical species:

The initially formed TPA radical cation can react with NO₂ radicals to produce nitro-derivatives of triphenylamine. researchgate.net

These nitro-derivatives can then be oxidized by the nitrosyl nitrate present in the NO₂ mixture to form new radical cations. researchgate.net

These secondary radical cations exhibit a triplet ESR spectrum, which arises from the hyperfine coupling of the unpaired electron with the nitrogen nucleus of the nitro group, confirming the formation of a nitrogen-containing radical species. researchgate.net

Triphenylamine and its derivatives can function as efficient photosensitizers for the generation of superoxide anion radicals (O₂•⁻), a key reactive oxygen species (ROS). mdpi.comnih.gov This process typically occurs via a Type I photochemical mechanism. mdpi.comresearchgate.net

The mechanism involves the following steps:

Excitation: The TPA photosensitizer absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The molecule transitions from the singlet excited state to a longer-lived triplet excited state (T₁). researchgate.net

Electron Transfer: The excited triplet state of the TPA derivative transfers an electron to ground-state molecular oxygen (³O₂). mdpi.comresearchgate.net

This electron transfer produces the TPA radical cation (TPA•+) and the superoxide anion radical (O₂•⁻). mdpi.com The efficiency of superoxide generation can be enhanced in systems that promote the formation and stability of the charge-separated state, such as in supramolecular organic frameworks. nih.gov This property is utilized in applications such as photodynamic therapy and photocatalysis. nih.govnih.gov

Glutathiyl and Azidyl Radical Formation

The this compound radical cation, generated photochemically or electrochemically, can act as a potent one-electron oxidant. This property allows it to participate in reactions that generate other radical species, such as glutathiyl and azidyl radicals.

Glutathiyl Radical (GS•): In the presence of glutathione (GSH), a crucial biological antioxidant, the this compound radical cation can abstract an electron, leading to the formation of the glutathiyl radical (GS•). nih.govnih.gov This process is a key step in understanding oxidative stress mechanisms. The formation of GS• is often detected using spin-trapping techniques with reagents like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), which form a stable radical adduct detectable by electron spin resonance (ESR) spectroscopy. nih.gov The subsequent reactions of the glutathiyl radical can lead to the formation of glutathione disulfide (GSSG) or other oxygenated products. nih.gov

Azidyl Radical (N₃•): The azidyl radical is a highly reactive nitrogen-centered radical. It can be generated through the oxidation of an azide salt (e.g., sodium azide, NaN₃) by a suitable oxidant. The this compound radical cation can serve this role. The azidyl radical is of significant interest in synthetic chemistry, as it can readily react with unsaturated bonds, such as those in alkynes, to form nitrogen-containing heterocyclic compounds like NH-1,2,3-triazoles. researchgate.net This transformation represents a mechanistically distinct pathway from traditional azide anion chemistry. researchgate.net

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a photophysical process involving a radiationless transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org The efficiency of ISC is critical in determining the subsequent photochemical pathways, such as phosphorescence or triplet-state reactions.

For molecules like this compound, several structural and electronic factors enhance the rate of ISC:

Nonplanarity: The propeller-like, nonplanar geometry of the triphenylamine framework leads to a significant deviation from planarity. shuaigroup.netresearchgate.net This structural feature enhances the spin-orbit coupling, which is the primary interaction responsible for inducing spin-forbidden transitions like ISC. shuaigroup.net

Charge-Transfer Character: Upon photoexcitation, the molecule can exhibit charge-transfer character. The formation of intermolecular charge-transfer states with other molecules can act as an energy bridge, facilitating the ISC process and increasing the population of triplet excitons. nih.gov

The rate of intersystem crossing (k_ISC_) is a key parameter that governs the competition between fluorescence and the formation of the triplet state. In many triphenylamine derivatives, ISC is a highly efficient process, leading to a high quantum yield of triplet state formation.

Quantum Yield Determinations for Photoreactions

The quantum yield (Φ) of a photoreaction is a measure of its efficiency. It is defined as the ratio of the number of molecules undergoing a specific event (e.g., forming a product, emitting a photon) to the number of photons absorbed by the reactant. For this compound, determining the quantum yields for processes like triplet state formation (Φ_T_) or radical cation formation is essential for evaluating its potential in applications such as photoredox catalysis and organic electronics.

The triplet quantum yield is influenced by the rates of all competing deactivation pathways from the excited singlet state, including fluorescence (k_f_), internal conversion (k_IC_), and intersystem crossing (k_ISC_).

Photophysical ProcessParameterTypical Value Range for Triphenylamine Derivatives
Triplet State FormationΦ_T0.8 - 1.0
FluorescenceΦ_f_0.01 - 0.2
Radical Ion FormationΦ_ion_Varies with solvent and quencher concentration

Note: Values are representative and can vary significantly based on substitution patterns, solvent, and temperature.

Charge Transfer Complexation

The potent electron-donating ability of the this compound core makes it an excellent candidate for forming charge-transfer (CT) complexes with a wide variety of electron-accepting molecules.

Formation and Characterization of Charge Transfer Complexes

A charge-transfer complex is formed when an electron donor and an electron acceptor associate in the ground state. This association involves a weak electronic interaction where a fraction of an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This compound forms stable CT complexes with various π-acceptors. nih.govmdpi.com

The formation and properties of these complexes are investigated using several analytical techniques:

UV-Vis Spectroscopy: The most direct evidence for CT complex formation is the appearance of a new, broad, and often intense absorption band at a longer wavelength (lower energy) than the absorption bands of the individual donor and acceptor components. mdpi.com

FTIR Spectroscopy: Changes in the vibrational frequencies of the donor and acceptor molecules upon complexation can provide information about the sites of interaction and the extent of charge transfer.

Nuclear Magnetic Resonance (NMR): Complexation can induce shifts in the proton and carbon NMR signals of both the donor and acceptor.

Computational Studies (DFT): Density Functional Theory calculations are used to model the geometry of the complex, predict the CT absorption bands, and quantify the amount of charge transferred. ejournal.byd-nb.info

Electron AcceptorCharacterization Method(s)
Tetracyanoethylene (TCNE)UV-Vis, FTIR, Cyclic Voltammetry nih.gov
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)UV-Vis Spectroscopy mdpi.com
7,7,8,8-Tetracyanoquinodimethane (TCNQ)UV-Vis, FTIR, Cyclic Voltammetry nih.govmdpi.com
ChloranilUV-Vis, Cyclic Voltammetry nih.gov
Fullerenes (e.g., C₆₀)Transient Absorption Spectroscopy

Role of this compound as Electron Donor

The triphenylamine unit is a well-established and powerful electron donor. iphy.ac.cn This capability stems from the lone pair of electrons on the central nitrogen atom, which can be delocalized across the three appended phenyl rings. This delocalization stabilizes the resulting radical cation formed upon electron donation, making the initial oxidation process more favorable. In the context of CT complexes, this compound donates electron density from its HOMO to the LUMO of an electron acceptor molecule. iphy.ac.cnnih.gov This donor ability is fundamental to its use in materials for organic electronics, where efficient charge generation and transport are required.

Spectroscopic Signatures of Charge Transfer Interactions

The primary spectroscopic signature of a charge-transfer interaction is the emergence of a new absorption band, known as the charge-transfer band, in the electronic spectrum. mdpi.commdpi.com This band corresponds to the energy required to excite an electron from the HOMO of the donor-dominated ground state to the LUMO of the acceptor-dominated excited state within the complex.

Key spectroscopic features include:

New Absorption Band: A broad, unstructured absorption band appears in the visible or near-infrared region, which is absent in the spectra of the individual components. mdpi.com

Color Change: The formation of the CT complex is often accompanied by a distinct color change in the solution. mdpi.com

Fluorescence Quenching: The fluorescence of the donor molecule is often quenched upon the addition of the acceptor, as the charge-transfer process provides a new, non-radiative de-excitation pathway.

Linewidth Broadening: In some systems, dark-field scattering experiments can show linewidth broadening, which can be related to interfacial charge transfer. nih.gov

These spectroscopic signatures are crucial for identifying the formation of CT complexes and for quantifying their electronic properties, such as the association constant and the energy of the charge-transfer transition. mdpi.com

Non-Covalent Interactions in Complex Stability

Hydrogen Bonding

Upon protonation of triphenylamine at the nitrogen atom, the resulting this compound cation possesses an N-H group that can function as an effective hydrogen bond donor. This allows the cation to engage in hydrogen bonding with suitable acceptor atoms (such as oxygen, nitrogen, or halides) on adjacent molecules, like anions or solvents. The strength and geometry of these bonds are characteristic of typical hydrogen bonds. The interaction is highly directional, with the N-H σ bond of the donor pointing towards the lone pair of electrons on the acceptor atom. colostate.edu While sterically hindered in the neutral triphenylamine parent molecule, this N-H bond in the cation is a key site for intermolecular stabilization.

Studies on analogous molecular scaffolds provide insight into the expected geometries of such interactions. For instance, investigations into certain anilino-quinazoline derivatives revealed intramolecular N-H···F hydrogen bonds with H···F distances of approximately 2.0-2.2 Å. ucla.eduescholarship.org Generally, N-H···O or N-H···N hydrogen bonds are characterized by H···Acceptor distances of about 1.8 Å. colostate.edu

Interaction TypeTypical Donor-H···Acceptor Distance (Å)Typical X–H···A AngleStrength Classification
N-H···O~1.8170-180°Strong
N-H···N~1.8170-180°Strong
N-H···F (Intramolecular Example)2.0 - 2.2~138°Weak-Moderate

Cation-π Interactions

A defining feature contributing to the stability of this compound complexes is the cation-π interaction. wikipedia.org This is a powerful, non-covalent force originating from the electrostatic attraction between the positive charge of the anilinium cation and the electron-rich π-electron cloud of an aromatic ring. nih.govproteopedia.org The interaction energy is significant, often comparable in magnitude to salt bridges or hydrogen bonds. wikipedia.org In complexes, these interactions can occur between the this compound ion and an aromatic counter-ion or even a neighboring this compound molecule.

The strength of the interaction is dependent on factors such as the nature of the cation and the π system. wikipedia.org Gas-phase studies have quantified the Gibbs free energy of binding for various cations with benzene (B151609), providing a scale for the intrinsic strength of these interactions. The optimal geometry for this interaction places the cation directly over the face of the aromatic ring. wikipedia.org

CationInteracting π SystemGas-Phase Binding Energy (-ΔG in kcal/mol)
Li⁺Benzene38
Na⁺Benzene27
K⁺Benzene19
NH₄⁺Benzene19.3
N(CH₃)₄⁺Benzene9.4

Other Non-Covalent Interactions

Beyond hydrogen bonding and cation-π forces, the stability of this compound complexes is further enhanced by a combination of other weak interactions. The extensive surface area of the three phenyl rings allows for significant van der Waals forces , particularly London dispersion forces, which are ubiquitous attractive forces arising from temporary fluctuations in electron density.

Applications in Advanced Materials and Catalysis

Organic Electronics and Optoelectronic Devices

The favorable electrochemical and photophysical properties of triphenylamine-based molecules have positioned them as critical building blocks in a variety of optoelectronic devices. rsc.org Their ability to be chemically tuned allows for the precise optimization of materials for specific electronic functions. rsc.org

Triphenylamine (B166846) derivatives are extensively utilized as hole-transporting materials (HTMs) in electronic devices due to their high hole mobility and suitable energy levels that facilitate the injection and transport of positive charge carriers. researchgate.netrsc.org The propeller shape of the TPA core helps to form stable amorphous films, a crucial property for device fabrication and longevity. nih.gov These materials are integral to the performance of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov For instance, novel dopant-free HTMs based on a tetrakis-triphenylamine structure have been developed, demonstrating excellent hole extraction properties in tin-based perovskite solar cells. osti.gov The design of HTMs often involves creating π-extended conjugated systems, for example, by incorporating units like thieno[3,2-b]thiophene, to optimize their electronic properties for high-performance solar cells. frontiersin.org

Table 1: Performance of Selected Triphenylamine-Based Hole-Transporting Materials

Material Application Key Performance Metric Reference
TPA-2ACR Phosphorescent OLED EQE: 21.59% nih.gov
Tetrakis-triphenylamine (TPE) Tin-Based Perovskite Solar Cell PCE: 7.23% (dopant-free) osti.gov
M1 (TPA-Thieno[3,2-b]thiophene) Perovskite Solar Cell PCE: 5.2% frontiersin.org

In OLEDs, triphenylamine derivatives serve multiple functions. Primarily, they are used in the hole-transporting layer (HTL) to ensure efficient injection of holes from the anode into the emissive layer. nih.govwikipedia.org Their high glass transition temperatures also contribute to the thermal stability and operational lifetime of the device. Furthermore, the TPA moiety can be incorporated directly into the emissive molecule itself. By attaching TPA to a core chromophore, its electron-donating properties can enhance hole injection and improve electroluminescence (EL) efficiency. nih.gov For example, a chrysene (B1668918) derivative featuring a TPA group (TPA-C-TP) was used as a non-doped emitting layer, achieving deep-blue emission with an external quantum efficiency (EQE) of 4.13% and excellent color purity with Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.07). nih.gov

The electron-donating nature of the triphenylamine unit makes it a popular choice as a donor component in organic dyes for dye-sensitized solar cells (DSSCs) and as a building block for donor materials in bulk heterojunction OSCs. nih.govresearchgate.net In D-π-A (Donor-π bridge-Acceptor) sensitizers, the TPA group facilitates intramolecular charge transfer (ICT) upon light absorption, which is the fundamental step for charge generation. nih.gov Researchers have developed TPA-based organic sensitizers that achieved power conversion efficiencies (PCE) up to 7.56%, outperforming the standard N719 dye in some cases. nih.gov Similarly, small push-pull molecules incorporating a TPA donor core have been engineered for OSCs, combining broad absorption and efficient charge separation. rug.nl

Table 2: Photovoltaic Performance of Triphenylamine-Based Organic Solar Cells

Device Type TPA Derivative PCE (%) Jsc (mA/cm²) Voc (V) FF Reference
DSSC SFA-7 7.56 - - - nih.gov
DSSC JTPA2 3.2 9.30 0.509 0.68 researchgate.net

Triphenylamine is a valuable donor unit for designing organic molecules with significant nonlinear optical (NLO) properties, which are essential for applications in photonics and optical communications. frontiersin.orgcureusjournals.com The NLO response in these materials often arises from a Donor-π-Acceptor (D-π-A) architecture, where the TPA unit serves as the electron donor. frontiersin.org The efficiency of intramolecular charge transfer from the TPA donor to the acceptor through a π-conjugated linker dictates the magnitude of the NLO effect, particularly the first hyperpolarizability (β). frontiersin.org Computational studies have shown that by carefully selecting the π-spacer and acceptor groups, the NLO response can be significantly enhanced. cureusjournals.com For example, linking a TPA donor to a dicyanovinylene acceptor can result in materials with a total first hyperpolarizability (βtot) value thousands of times greater than that of urea, a standard NLO reference material. frontiersin.org

The triphenylamine structure is a versatile building block for the synthesis of conjugated polymers used in a wide range of electronic applications. lnu.edu.cnresearchgate.netrsc.org These polymers can be synthesized through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings and direct arylation. researchgate.netrsc.org Incorporating TPA units into the polymer backbone or as side chains imparts desirable properties, including high thermal stability and good solubility in common organic solvents. researchgate.netlnu.edu.cn For example, poly(p-phenylenevinylene)s (PPVs) with TPA side chains have been synthesized, demonstrating improved electroluminescence brightness and efficiency compared to benchmark polymers like MEH-PPV. lnu.edu.cn Hyperbranched polymers based on TPA have also been developed for use in organic field-effect transistors (OFETs), exhibiting p-type semiconductor behavior. researchgate.net

Table 3: Properties of Selected Triphenylamine-Based Conjugated Polymers

Polymer Name Synthesis Method Molecular Weight (Mw) Thermal Stability (5% loss) Optical Bandgap (eV) Application Reference
TPA-PPV Wittig-Horner 11,800 g/mol 389 °C - Electroluminescence lnu.edu.cn
TPA-CN-PPV Wittig-Horner 20,800 g/mol 367 °C - Electroluminescence lnu.edu.cn

Triphenylamine is a key component in the design of purely organic electroluminescent molecules, particularly for achieving stable and efficient blue emission in OLEDs. nih.govcityu.edu.hk The bulky, propeller-like structure of TPA helps to prevent intermolecular aggregation and the formation of excimers, which can quench luminescence and shift the emission to longer, less desirable wavelengths. nih.gov This steric hindrance promotes high photoluminescence quantum yields (PLQY) in the solid state. A TPA-functionalized chrysene derivative, for example, exhibited an excellent PLQY of 86% in the film state. nih.gov The electron-donating nature of TPA also facilitates efficient charge recombination in the emissive layer, leading to bright and efficient light emission. nih.govlnu.edu.cn

Dye-Sensitized Solar Cells (DSCs) and Polymer DSCs

Derivatives of triphenylamine are extensively researched as sensitizers in Dye-Sensitized Solar Cells (DSCs) due to their strong electron-donating capabilities and advantageous spatial structure. plu.edu In a typical DSC, dye molecules absorb photons, leading to the injection of excited electrons into the conduction band of a semiconductor, commonly titanium dioxide (TiO₂). researchgate.net Triphenylamine-based dyes function as the core component for collecting sunlight and initiating this crucial electron transfer process. plu.edu

The non-planar structure of triphenylamine is particularly beneficial as it helps to decrease the aggregation of dye molecules on the semiconductor surface, which can otherwise hinder performance. plu.edu These compounds are often integrated into a "push-pull" or donor-π-acceptor (D-π-A) architecture. In this design, the triphenylamine group serves as the electron donor (D), connected via a π-conjugated bridge to an electron acceptor (A) group, which anchors the dye to the TiO₂ surface. researchgate.netnih.gov This molecular arrangement facilitates efficient intramolecular charge transfer upon light absorption, promoting the injection of electrons into the semiconductor.

Researchers have synthesized and tested numerous triphenylamine dyes to enhance solar cell efficiency. For instance, new dyes featuring double linker groups, such as two carboxylic acids or two cyanoacrylic acids, have been developed to improve binding to the TiO₂ photo-anode. mdpi.com In another study, bulky N-substituents were introduced to triphenylamine-containing phenothiazine (B1677639) dyes. ntnu.edu.tw This modification helped create a more compact and integrated dye layer on the TiO₂ surface, effectively suppressing dark current and leading to a high power conversion efficiency of 10.47% under 1 sun illumination. ntnu.edu.tw

Dye SystemKey FeaturePower Conversion Efficiency (PCE)Reference
TY1 (Double-anchored phenothiazine with TPA derivative)Bulky N-substituent on TPA for compact packing10.47% ntnu.edu.tw
TPA-based dye with polymer gel electrolyteQuasi-solid-state cell5.76% (at 30 mW cm⁻²) nih.gov
Indacenodithiophene core with TPA donorD–π–A frameworkNot specified, but showed higher Jsc and Voc than phenothiazine-based equivalent nih.gov

Catalytic Applications

The electrochemical properties of triphenylamine derivatives also make them suitable for various catalytic applications, particularly in processes driven by light.

Olefin Polymerization Catalysis

In the field of olefin polymerization, catalyst systems are often based on transition metals complexed with organic ligands. While the direct use of N,N,N-Triphenylanilinium as a primary catalyst is not extensively documented in the provided sources, the foundational aniline (B41778) structure is crucial. Research has shown that pre-catalysts based on aniline compounds such as 2,6-dimethylaniline (B139824) and 2,4,6-trimethylaniline (B148799) can be effective in ethylene (B1197577) polymerization. researchgate.netseahipublications.org These aniline derivatives are used to synthesize ligands that coordinate with a metal center, typically iron, to form the active catalyst. researchgate.netseahipublications.org The development of non-metallocene catalysts, including those with nitrogen-donor ligands, is a significant area of research for producing polyolefins with specific properties like ultrahigh molecular weight. mdpi.com The ligands' structure and the choice of cocatalyst, such as methylaluminoxane (B55162) (MAO), play a critical role in the catalytic activity and the properties of the resulting polymer. researchgate.netmdpi.com

Organic Photocatalysis

Photoinduced Atom Transfer Radical Polymerization (Photo-ATRP) is a precision polymerization method that uses light to control the generation of radicals. Organic photoredox catalysts are a key component of this process. Triphenylamine derivatives and structurally related compounds like phenothiazines have been successfully employed as metal-free photocatalysts in O-ATRP. nih.gov

The mechanism involves the organic photocatalyst absorbing light and entering an excited state, where it becomes a potent reducing agent. nih.gov The excited catalyst then reduces an alkyl halide initiator, generating a carbon-centered radical that initiates polymerization. nih.gov This process allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity (Đ). nih.govnih.gov For example, 10-phenylphenothiazine, an analogue of triphenylamine, has demonstrated excellent performance in polymerizing methyl methacrylate (B99206) (MMA), producing polymers with dispersity values as low as 1.2. nih.gov The use of these organic catalysts is advantageous as it avoids metal contamination in the final polymer product. cmu.edu

PhotocatalystMonomerKey ResultReference
10-Phenylphenothiazine (PhenS-Ph)Methyl Methacrylate (MMA)Produced PMMA with Đ as low as 1.2 and ~100% initiation efficiency. nih.gov
5,10-di(4-trifluoromethylphenyl)-5,10-dihydrophenazineMethyl Methacrylate (MMA)Produced PMMA with Đ as low as 1.1. nih.gov
PeryleneMethyl Methacrylate (MMA)One of the first examples of O-ATRP, produced PMMA. nih.gov

Photocatalytic C–N cross-coupling is a powerful method for forming carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other fine chemicals. nih.govprinceton.edu This reaction is often achieved through a dual catalytic system involving a photocatalyst and a nickel complex. princeton.edud-nb.info The photocatalyst absorbs visible light to initiate and sustain the catalytic cycle. princeton.edu

While iridium complexes are common photocatalysts, triphenylamine derivatives can also play a role, for example, by being incorporated into ligands for the nickel catalyst. d-nb.info By decorating a bipyridine ligand with carbazole (B46965) units (a planarized triphenylamine analogue), researchers have created nickel complexes that can be activated by visible light via an intraligand charge transfer (ILCT) mechanism. d-nb.info This strategy enables C–N cross-coupling reactions without an external photocatalyst. The photoexcited catalyst facilitates the coupling of various N-nucleophiles with alkyl or aryl halides by generating radical intermediates through a single electron transfer (SET) process. nih.govprinceton.edu

Adsorption and Separation Technologies

Porous organic polymers (POPs) derived from triphenylamine units have emerged as promising materials for various adsorption and separation applications due to their high surface area, tunable porosity, and excellent chemical stability. nih.govresearchgate.net These materials are synthesized through the polymerization of triphenylamine-based monomers, creating robust, amorphous structures with interconnected pores. researchgate.net

Triphenylamine-based POPs have demonstrated potential for the removal of heavy metal ions, such as lead (Pb(II)), from aqueous solutions. The nitrogen atoms within the polymer framework can act as active sites for metal ion coordination. While direct studies on this compound-based polymers for this purpose are not prevalent, the principles of adsorption by amine-functionalized polymers are well-established. The efficiency of these materials is attributed to their large surface areas and the presence of functional groups that can interact with metal ions. nih.gov

Table 1: Adsorption Capacities of Various Adsorbents for Pb(II)

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Silica-gel supported hyperbranched polyamidoamine dendrimersNot specified nih.gov
Synthetic Allophane88 mdpi.com
Polyaniline-Modified MIL100(Fe)16.07 (for PANI-grafted chitosan) mdpi.com
Graphene Oxide987.3 nih.gov
Amine-functionalized vermiculite219.4 nih.gov

The primary mechanism for the adsorption of cationic heavy metals like Pb(II) onto amine-containing adsorbents often involves a combination of electrostatic attraction and coordination. nih.gov At appropriate pH levels, the surface of the adsorbent can be deprotonated, leading to a negative charge that attracts the positively charged Pb(II) ions. mdpi.com Furthermore, the lone pair of electrons on the nitrogen atoms of the amine groups can form coordinate bonds with the empty orbitals of the Pb(II) ions, a process known as chelation or complexation. nih.govnih.gov Fourier-transform infrared spectroscopy (FTIR) is a common technique used to identify the functional groups involved in the adsorption process by observing shifts in their characteristic peaks after metal ion uptake. nih.govsemanticscholar.org

To understand the efficiency and mechanism of the adsorption process, kinetic and isotherm models are employed.

Adsorption Kinetics: Kinetic studies describe the rate of adsorbate uptake and provide insights into the rate-controlling steps. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the experimental data. The pseudo-second-order model often provides a better fit for the adsorption of Pb(II) on various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.govnih.govsemanticscholar.org

Table 2: Common Adsorption Kinetic Models

Kinetic ModelEquationDescription
Pseudo-first-orderln(qₑ - qₜ) = ln(qₑ) - k₁tDescribes adsorption in the initial stages. Assumes the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time.
Pseudo-second-ordert/qₜ = 1/(k₂qₑ²) + t/qₑAssumes that the rate-limiting step is chemical sorption involving valency forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Where qₑ (mg/g) is the amount of solute adsorbed at equilibrium, qₜ (mg/g) is the amount of solute adsorbed at time t, and k₁ (min⁻¹) and k₂ (g/mg·min) are the rate constants of the respective models.

Adsorption Isotherms: Adsorption isotherms describe how adsorbates distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are two of the most frequently used isotherms.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. nih.govmdpi.com

Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. mdpi.commdpi.com

The choice of the best-fitting model provides information about the nature of the adsorbent surface and the adsorption mechanism. For Pb(II) adsorption, the Langmuir model often fits well, indicating a monolayer adsorption process. nih.govnih.gov

Table 3: Common Adsorption Isotherm Models

Isotherm ModelEquationDescription
LangmuirCₑ/qₑ = 1/(Kₗqₘ) + Cₑ/qₘDescribes monolayer adsorption on a homogeneous surface.
Freundlichlog(qₑ) = log(Kբ) + (1/n)log(Cₑ)Describes multilayer adsorption on a heterogeneous surface.

Where Cₑ (mg/L) is the equilibrium concentration of the adsorbate, qₑ (mg/g) is the amount of adsorbate per unit mass of adsorbent at equilibrium, qₘ (mg/g) is the maximum monolayer adsorption capacity, Kₗ (L/mg) is the Langmuir constant related to the affinity of binding sites, and Kբ and n are Freundlich constants related to adsorption capacity and intensity, respectively.

Porous Organic Polymers for Metal Ion Adsorption (e.g., Pb(II))

Building Blocks in Organic Synthesis

Triphenylamine and its derivatives are valuable building blocks in organic synthesis, particularly in the field of materials chemistry. researchgate.net Their electron-donating nature and ability to form stable radical cations make them ideal cores for constructing a wide range of functional organic materials. researchgate.net They are utilized in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. The synthesis of functionalized triphenylamines, such as tris(4-formylphenyl)amine, provides key intermediates for the construction of more complex, star-shaped molecules and polymers. researchgate.net The versatility of triphenylamine allows for modifications at the para-positions of the phenyl rings, enabling the tuning of the electronic and physical properties of the resulting materials.

Crystallographic and Supramolecular Assembly Investigations

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise atomic arrangement within a crystalline solid. anton-paar.comnih.govaps.org Analysis of compounds based on the triphenylamine (B166846) framework provides critical insights into their solid-state conformation, packing, and non-covalent interactions.

The triphenylamine scaffold, the core of N,N,N-Triphenylanilinium, characteristically adopts a non-planar, propeller-like conformation. scispace.com This shape arises from the steric hindrance between the phenyl rings, which prevents them from being coplanar. Gas-phase electron diffraction studies combined with ab initio calculations have determined that the core nitrogen and its three bonded carbon atoms are not perfectly planar. researchgate.net

The specific arrangement is defined by the dihedral angles, which describe the rotation of the phenyl rings relative to the central nitrogen atom's plane. In triphenylamine, the phenyl groups are twisted with respect to the plane defined by the three N-C bonds. scispace.com Studies have reported torsion angles around the C-N bonds of approximately -39° and -45°, with the phenyl groups rotated by about 47-48° from a position where the C3 axis would lie in the phenyl ring plane. researchgate.net This propeller shape is crucial as it influences the molecule's packing in the solid state and its ability to form stable amorphous glasses, a valuable property for optoelectronic device fabrication. scispace.com

Table 1: Selected Geometric Parameters for Triphenylamine
ParameterValueReference
N-C Bond Length1.421(4) Å researchgate.net
C-N-C Bond Angle116° - 119.9(2)° researchgate.net
Phenyl Ring Twist Angle (φ)~47° - 48° researchgate.net

In the solid state, triphenylamine derivatives exhibit various crystal packing motifs. A common feature is the formation of π-stacked dimers, where the electron-rich phenyl rings of adjacent molecules overlap. researchgate.net In one derivative, the tricyanovinyl group directs the molecular packing, resulting in the formation of these π-stacked dimers with short π–π distances of 3.444 Å. researchgate.net Such arrangements are significant as they are believed to facilitate charge transport in organic semiconductors. researchgate.net In other, more complex systems, triphenylamine units have been incorporated into supramolecular structures that organize into hexagonal columnar liquid crystalline phases, which act as scaffolds confining the TPA units. scispace.com

The stability of the crystal lattice is governed by a network of intermolecular interactions. In triphenylamine derivatives, these forces include van der Waals forces, π-π stacking, and various forms of hydrogen bonding. youtube.com While the basic triphenylamine structure lacks classical hydrogen bond donors, derivatives containing amide or other functional groups can engage in significant hydrogen bonding. scispace.comnih.gov For instance, the presence of amide groups can lead to the formation of intermolecular hydrogen bonds that direct the self-assembly into ordered columnar structures. nih.gov

Table 2: Types of Intermolecular Interactions in Triphenylamine Derivatives
Interaction TypeDescriptionSignificance
π-π StackingOverlapping of aromatic phenyl rings of adjacent molecules.Facilitates charge transport; stabilizes packing. researchgate.net
Hydrogen Bonding (Classical)Occurs in derivatives with N-H or O-H groups (e.g., amides).Directs self-assembly into ordered supramolecular polymers. scispace.comnih.gov
C-H···N/O InteractionsWeak hydrogen bonds between a carbon-bound hydrogen and a nitrogen or oxygen atom.Contributes to the stability and specific geometry of the crystal packing. researchgate.netresearchgate.net

Supramolecular Chemistry and Self-Assembly

The propeller-like structure of the triphenylamine core and its capacity for various intermolecular interactions make it an excellent building block for supramolecular chemistry and self-assembly. These processes involve the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions.

A key area of research is the formation of luminescent donor-acceptor charge-transfer (CT) complexes. nih.govresearcher.life In these systems, electron-rich triphenylamine derivatives act as the donor, while an electron-deficient molecule serves as the acceptor. The interaction between the donor and acceptor can lead to the appearance of new absorption and emission bands in the optical spectrum, which are characteristic of the CT state. nih.govresearchgate.net

By carefully selecting the donor and acceptor components, it is possible to create supramolecular polymers that exhibit circularly polarized luminescence (CPL) with colors spanning the visible spectrum, including green, yellow, orange, and red. nih.govresearchgate.net The strength of the charge-transfer interaction can be tuned by modifying the chemical structures of the donor and acceptor, thereby controlling the luminescent properties of the resulting self-assembled material. nih.gov

The self-assembly of triphenylamine-based molecules into well-defined supramolecular architectures is driven by a combination of non-covalent forces. Hydrogen bonding is a particularly powerful tool for directing this process. TPA derivatives that incorporate amide groups have been shown to aggregate in solution to form supramolecular polymers, where the hydrogen bonds between amide groups provide the primary directional force for the assembly. scispace.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the TPA units contribute significantly to the stability of the assembled structures. scispace.com The interplay between these forces—hydrogen bonds providing directionality and π-π stacking providing cohesive energy—enables the formation of ordered aggregates such as columnar liquid crystal phases and helical fibers. The specific solvent, temperature, and molecular structure all play critical roles in determining the final morphology and properties of the self-assembled material. scispace.comnih.gov

Investigations into this compound Terminated Due to Lack of Specific Research Data

A comprehensive search for crystallographic and supramolecular assembly data relating to the control of optical properties in this compound, specifically focusing on circularly polarized luminescence (CPL), has concluded that there is a significant lack of specific research on this particular compound within publicly accessible scientific literature.

While the broader class of triphenylamine (TPA) derivatives, known for their propeller-like molecular structure, has been the subject of numerous studies concerning chiroptical phenomena, information directly pertaining to the this compound cation is not available.

The intended focus of this article was to detail the crystallographic and supramolecular assembly of this compound and its influence on optical properties such as circularly polarized luminescence. This would have included an analysis of how the spatial arrangement of these molecules in a crystalline or assembled state could induce or control chirality and, consequently, the emission of circularly polarized light.

Research into related triphenylamine compounds has demonstrated that their propeller-like chirality can be manipulated through supramolecular assembly, leading to the formation of helical structures with enhanced chiroptical properties. These studies often report on the dissymmetry factor (g_lum), a key metric in CPL, and the specific wavelengths of emission. However, no such detailed findings or data tables could be located for this compound.

The absence of specific experimental data, including crystallographic information files (CIFs) or detailed spectroscopic analysis of its assemblies, prevents a scientifically accurate and detailed discussion as outlined in the proposed article structure. Constructing the intended article would require speculation and extrapolation from potentially dissimilar derivatives, which would not meet the required standards of scientific accuracy and specificity.

Therefore, until research specifically addressing the crystallographic, supramolecular, and chiroptical properties of this compound is published, a detailed and data-rich article on this subject cannot be produced.

Advanced Analytical Characterization in Research Contexts

Morphological Analysis (e.g., Scanning Electron Microscopy for Polymers)

Scanning Electron Microscopy (SEM) is a key technique for examining the surface topography and morphology of polymers derived from triphenylamine (B166846) (TPA). The morphology of these polymer films is highly dependent on the specific molecular structure, the synthetic method, and the film deposition technique. nih.gov

Research on various TPA-based polymers reveals diverse morphological features. For instance, conjugated microporous polymers (CMPs) synthesized from triphenylamine and anthracene (B1667546) have exhibited cauliflower-like nanoscale morphologies. acs.org In other studies, electrochemically deposited films of colorless triphenylamine-based polymers showed that while some polymers form relatively uniform films, others can have more dendritic particle deposits on their surface. acs.org The method of film preparation significantly influences the final structure; studies on polynaphthylimide-azomethines containing TPA moieties have shown that different solid-state packing arrangements are achieved depending on whether the film is created by spin-coating or drop-casting. nih.gov Similarly, the morphology of poly(diphenylamine-co-aniline) has been characterized using SEM to understand its structure. researchgate.net This control over macromolecular assembly is critical as the solid-state packing and morphology directly impact the material's electronic properties, such as electron delocalization and bandgap energy. nih.gov

Observed Morphologies in Triphenylamine-Based Polymers
Polymer TypeObserved MorphologyAnalytical MethodSource
Polynaphthylimide-Azomethines with TPAVariable based on deposition (spin-coating vs. drop-casting)SEM nih.gov
Electrodeposited TPA-Phenanthrene-Imidazole PolymersUniform films or dendritic particle depositsSEM acs.org
TPA-Anthracene Conjugated Microporous PolymersCauliflower-like nanoscale morphologySEM acs.org
Poly(diphenylamine-co-aniline)Characterized for conductivity studiesSEM researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis for Polymers)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of triphenylamine-containing polymers. These materials generally exhibit excellent thermal stability, which is a desirable characteristic for applications in electronic devices that may operate at elevated temperatures.

TGA measurements demonstrate that the onset of decomposition for these polymers often occurs at very high temperatures. For example, poly[bis(triphenylamine) ether]s are highly thermally stable, with decomposition beginning only above 410 °C. researchgate.netresearchgate.net A hyperbranched poly(triphenylamine) synthesized for lithium battery cathodes showed a 5% weight loss temperature (Td5) of 417 °C. mdpi.com Similarly, novel triphenylamine-based polymers synthesized for electrochromic applications showed less than 5% weight loss at temperatures exceeding 400 °C. rsc.org Aromatic poly(amide-imide)s containing TPA units are also exceptionally stable, showing no significant decomposition below 500 °C. mdpi.com This high thermal stability is beneficial for the practical application of these materials in devices like safe lithium-ion battery cathodes. rsc.org

Thermal Stability Data for Various Triphenylamine-Based Polymers
PolymerDecomposition Temperature (°C)MetricSource
Poly[bis(triphenylamine) ether]s> 410Onset of Decomposition researchgate.netresearchgate.net
Hyperbranched Poly(triphenylamine)417Td5 (5% Weight Loss) mdpi.com
Electrochromic TPA-based Copolymers> 400< 5% Weight Loss rsc.org
TPA-based Aromatic Poly(amide-imide)s> 500Onset of Significant Decomposition mdpi.com
Triphenylamine–Anthracene CMPsup to 458Thermal Stability acs.org

Surface Area and Porosity Characterization (e.g., BET Surface Area, N2 Adsorption-Desorption)

The Brunauer-Emmett-Teller (BET) method, utilizing the adsorption and desorption of nitrogen gas at 77 K, is a standard technique for determining the specific surface area and porosity of materials. lucideon.com This analysis is particularly relevant for triphenylamine-based porous organic polymers (POPs) or conjugated microporous polymers (CMPs), where a high surface area is critical for applications in gas adsorption, catalysis, and sensing. nih.govresearchgate.net

Triphenylamine-based POPs can be engineered to have exceptionally high specific surface areas. Research has shown that a poly[1,3,5‐tris[4‐(diphenylamino)phenyl]benzene] (pTTPA) can achieve a BET specific surface area as high as 2134.6 m²/g. nih.govresearchgate.net The N₂ adsorption-desorption isotherms for these polymers are typically classified as Type IV, which is characteristic of mesoporous materials (pore diameter 2-50 nm). lucideon.comnih.gov Often, a significant hysteresis is observed between the adsorption and desorption branches, which can be attributed to swelling and structural flexibility of the polymer network as gas molecules are adsorbed. nih.gov In some cases, a "gate-opening" phenomenon is observed, where gas adsorption increases sharply at a specific relative pressure, further indicating structural changes within the flexible polymer framework. nih.gov

Porosity Data for Triphenylamine-Based Porous Organic Polymers
PolymerBET Surface Area (SBET) (m²/g)Isotherm TypeKey FeaturesSource
pTTPA 62134.6Type IVSignificant hysteresis nih.gov
pTTPA 41581.6Type IVGate-opening phenomenon nih.gov
PTPA-AN-2,6362-High thermal stability acs.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis

In contrast to the ordered crystalline structures of small molecule salts, polymers derived from triphenylamine are typically amorphous. Powder X-ray diffraction (PXRD) patterns of these polymers usually show no distinct peaks, confirming the absence of long-range crystalline order. nih.gov This amorphous nature is a result of the irreversible covalent bonding that forms a disordered network structure. nih.gov

Single-Crystal X-ray Diffraction Data for N,N′,N′′-Triphenylguanidinium 5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide
ParameterValue
Chemical FormulaC₁₉H₁₈N₃⁺ · C₄H₂N₃O₄⁻
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)10.7495 (4)
b (Å)15.6892 (7)
c (Å)15.624 (7)
β (°)123.456 (3)
Volume (ų)2189.74 (18)
Data sourced from researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purity and Efficiency Determinations

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of compounds. For triphenylamine and its derivatives, reversed-phase (RP) HPLC is a common and effective method for analysis and purity assessment. sielc.comresearchgate.net

A typical RP-HPLC method for triphenylamine involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid. sielc.com Formic acid is often preferred for applications where the eluent is directed to a mass spectrometer (MS) for detection. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Furthermore, the unique chemical properties of the triphenylamine structure are utilized in separation science. Triphenylamine-functionalized magnetic microspheres have been developed as a novel solid-phase extraction (SPE) adsorbent. rsc.orgnih.gov These microspheres are used to extract trace polycyclic aromatic hydrocarbons (PAHs) from aqueous samples before analysis by HPLC. rsc.orgnih.gov The strong π-π conjugation effect between the TPA benzene (B151609) rings and the PAHs allows for high extraction efficiency. rsc.orgnih.gov Validation of this method has shown excellent performance, with high recovery rates, good linearity (R² > 0.997), and low limits of detection (LOD), demonstrating the applicability of TPA-functionalized materials in analytical chemistry. rsc.orgnih.gov

HPLC Method Performance using TPA-Functionalized Adsorbent for PAH Analysis
ParameterResultSource
Extraction PrincipleStrong π-π conjugate effect rsc.orgnih.gov
Spiked Recoveries80.21–108.33% rsc.orgnih.gov
Relative Standard Deviations (RSD)< 10% rsc.orgnih.gov
Calibration Curve Linearity (R²)> 0.997 rsc.orgnih.gov
Limits of Detection (LODs)0.04 - 3.75 ng L⁻¹ rsc.orgnih.gov

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